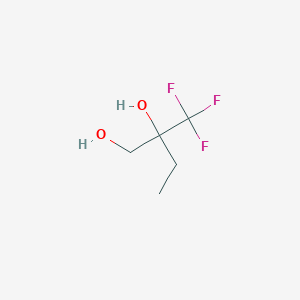
2-(Trifluoromethyl)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)butane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a butane-1,2-diol backbone. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of butane-1,2-diol using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . This reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)butane-1,2-diol may involve the large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents, such as TMSCF3, can contribute to the cost-effectiveness of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)butane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)butane-1,2-diol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2-Butanediol: A non-fluorinated analog with similar structural features but different chemical properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated diol with distinct reactivity and applications.
Uniqueness: 2-(Trifluoromethyl)butane-1,2-diol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .
Properties
Molecular Formula |
C5H9F3O2 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)butane-1,2-diol |
InChI |
InChI=1S/C5H9F3O2/c1-2-4(10,3-9)5(6,7)8/h9-10H,2-3H2,1H3 |
InChI Key |
QTBXTDMMYUHIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















